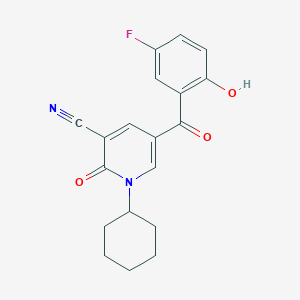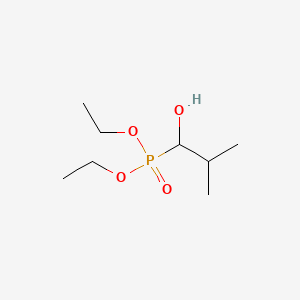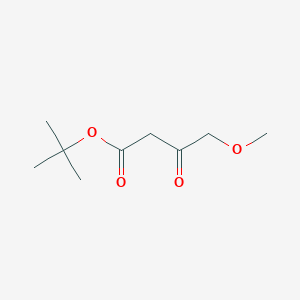![molecular formula C11H14F2N2O B3386641 1-[2-(Difluoromethoxy)phenyl]piperazine CAS No. 744179-33-7](/img/structure/B3386641.png)
1-[2-(Difluoromethoxy)phenyl]piperazine
Descripción general
Descripción
1-[2-(Difluoromethoxy)phenyl]piperazine is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a difluoromethoxyphenyl group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(Difluoromethoxy)phenyl]piperazine typically involves the reaction of 2-(difluoromethoxy)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction carried out at elevated temperatures . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[2-(Difluoromethoxy)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethoxy)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
1-[2-(Difluoromethoxy)phenyl]piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethoxy)phenyl]piperazine: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
1-[2-(Methoxy)phenyl]piperazine: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions.
1-[2-(Chloromethoxy)phenyl]piperazine: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYIZXQMKPBIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-chloroacetyl)phenyl]propanamide](/img/structure/B3386577.png)




![2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol](/img/structure/B3386609.png)


![1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3386621.png)
![4-[3-(Chloromethyl)benzenesulfonyl]morpholine](/img/structure/B3386629.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B3386652.png)


![2-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(propan-2-yl)acetamide](/img/structure/B3386678.png)
